7-(tert-Butoxy)-7-oxoheptanoic acid

Catalog No.
S3392150
CAS No.
1469894-57-2
M.F
C11H20O4
M. Wt
216.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(tert-Butoxy)-7-oxoheptanoic acid

CAS Number

1469894-57-2

Product Name

7-(tert-Butoxy)-7-oxoheptanoic acid

IUPAC Name

7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

InChI

InChI=1S/C11H20O4/c1-11(2,3)15-10(14)8-6-4-5-7-9(12)13/h4-8H2,1-3H3,(H,12,13)

InChI Key

QUTDCEYUFAPSIR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCCCCC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)CCCCCC(=O)O

Chemical Intermediate

7-(tert-Butoxy)-7-oxoheptanoic acid is a carboxylic acid containing a ketone functional group. Research publications indicate it is primarily used as a chemical intermediate in the synthesis of more complex molecules []. Due to the presence of the reactive ketone and carboxylic acid groups, 7-(tert-Butoxy)-7-oxoheptanoic acid can undergo various chemical transformations, allowing researchers to incorporate it into target molecules of interest [, ].

Specific Examples

While detailed descriptions of these syntheses may not be suitable for this platform, some scientific references describe the use of 7-(tert-Butoxy)-7-oxoheptanoic acid in the synthesis of:

  • Substituted cyclopropane derivatives []
  • Heterocyclic compounds []

These references provide some starting points for further scientific exploration [, ].

7-(tert-Butoxy)-7-oxoheptanoic acid is an organic compound characterized by a heptanoic acid backbone with a ketone functional group and a tert-butoxy substituent. Its molecular formula is C₁₁H₂₀O₄, and it features a unique structure that contributes to its chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry .

  • Oxidation: The compound can be oxidized further to introduce additional functional groups, such as carboxylic acids or aldehydes.
  • Reduction: Reduction reactions can convert the ketone group into an alcohol.
  • Substitution: The tert-butoxy group can be replaced with other functional groups under suitable conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
  • Reduction: Lithium aluminum hydride and sodium borohydride serve as typical reducing agents.
  • Substitution: Phosphorus trichloride and various nucleophiles can facilitate substitution reactions.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Research indicates that 7-(tert-Butoxy)-7-oxoheptanoic acid may exhibit biological activity, particularly in its interactions with biomolecules. Its structure allows it to engage in bioconjugation processes, which are significant in chemical biology and medicinal chemistry. The compound's hydrophobic and hydrophilic properties enable it to interact with a wide range of biological targets, potentially leading to therapeutic applications .

Synthetic Routes

The synthesis of 7-(tert-Butoxy)-7-oxoheptanoic acid can be achieved through various methods:

  • Esterification: This method involves reacting heptanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The resulting ester is then oxidized to introduce the ketone functionality.
  • Transesterification: Utilizing tert-butyl esters, this approach converts them into the desired compound through oxidation reactions.

Industrial Production

For large-scale production, esterification and oxidation processes are commonly employed. Recent advancements include the use of flow microreactors, which enhance efficiency and sustainability by allowing better control over reaction conditions and improving yields .

7-(tert-Butoxy)-7-oxoheptanoic acid has several applications across different fields:

  • Organic Synthesis: It serves as a building block for more complex molecules.
  • Medicinal Chemistry: Ongoing research explores its potential therapeutic applications, including drug development.
  • Industrial Use: The compound is utilized in producing specialty chemicals and materials .

Studies on the interactions of 7-(tert-Butoxy)-7-oxoheptanoic acid with biomolecules indicate its potential role as a crosslinker in bioconjugation processes. Its unique structure allows it to target various biomolecules effectively, making it a candidate for further research in targeted drug delivery systems and protein degradation mechanisms .

Similar Compounds: Comparison

Several compounds share structural similarities with 7-(tert-Butoxy)-7-oxoheptanoic acid. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberKey Features
16-(tert-Butoxy)-16-oxohexadecanoic acid843666-27-3Longer carbon chain; unique ketone position
10-(tert-Butoxy)-10-oxodecanoic acid234081-96-0Similar structure; shorter carbon chain
18-(tert-Butoxy)-18-oxooctadecanoic acid843666-40-0Extended carbon chain; potential for different reactivity
12-(tert-Butoxy)-12-oxododecanoic acid234081-98-2Intermediate carbon length; similar functional groups
8-(tert-Butoxy)-8-oxooctanoic acid234081-94-8Shorter carbon chain; distinct reactivity patterns
20-(tert-Butoxy)-20-oxoicosanoic acid683239-16-9Longer carbon chain; unique properties due to sterics

Each of these compounds exhibits unique characteristics based on their carbon chain length and functional groups, providing diverse opportunities for research and application in synthetic chemistry and medicinal studies .

XLogP3

1.8

Dates

Modify: 2023-08-19

Explore Compound Types